4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
Description
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS: 407610-91-7) is a bicyclic aromatic ketone with a bromine substituent at the 4-position of the fused benzene ring. Its molecular formula is C₈H₅BrO (MW: 201.03 g/mol). The compound belongs to the benzocyclobutenone family, characterized by a strained cyclobutane ring fused to a benzene ring and a ketone group . It is utilized in organic synthesis as a precursor for strained intermediates in [2+2] cycloadditions and transition-metal-catalyzed cross-coupling reactions.
Properties
CAS No. |
407610-91-7 |
|---|---|
Molecular Formula |
C8H5BrO |
Molecular Weight |
197.03 g/mol |
IUPAC Name |
4-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H5BrO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2 |
InChI Key |
SIBAIBBXJAOUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the bicyclic core structure via cycloaddition or ring-closure reactions.
- Selective bromination at the 4-position.
- Introduction of the ketone functionality at the 7-position through oxidation or rearrangement steps.
This process often starts from bicyclo[4.2.0]octa-1,3,5-triene or related benzocyclobutene derivatives, which are then functionalized.
Detailed Synthetic Routes
Bromination of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
A key step is the selective bromination of bicyclo[4.2.0]octa-1,3,5-triene or benzocyclobutene precursors. For example:
- Bromine is added dropwise to a solution of bicyclo[4.2.0]octa-1,3,5-triene in acetic acid or aqueous media, often in the presence of iodine as a catalyst, at low temperatures (0–20 °C).
- The reaction is stirred overnight at room temperature to ensure complete bromination.
- The organic product is extracted, washed, dried, and purified by column chromatography to yield brominated bicyclic intermediates with yields around 48–51%.
This bromination is typically regioselective, favoring substitution at the position that leads to 4-bromo derivatives.
Formation of the Ketone Functionality
The ketone group at the 7-position is introduced by oxidation of the bicyclic intermediate or by employing Diels-Alder adducts that upon further treatment yield the ketone-substituted bicyclic system.
- One approach involves heating brominated benzocyclobutene derivatives with dienes or dienophiles to form Diels-Alder adducts.
- Subsequent oxidation or acid-catalyzed rearrangement in acetic anhydride and concentrated hydrochloric acid converts these intermediates into the bicyclic ketone structure.
Alternative Routes via Benzocyclobutene Precursors
- Benzocyclobutene (CAS 694-87-1) is synthesized by pyrolysis of alpha-chloro-o-xylene at high temperature (~800 °C) under reduced pressure.
- Selective bromination of benzocyclobutene in acetic acid with bromine and iodine yields 4-bromobenzocyclobutene.
- This intermediate can be converted into bicyclic ketone structures by further reaction with dienes and oxidation steps.
Representative Experimental Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of bicyclo[4.2.0]octa-1,3,5-triene | Br2, I2 catalyst, AcOH/H2O, 0 °C to RT, overnight | 51.1 | Purification by silica gel chromatography |
| Bromination of benzocyclobutene | Br2, I2, AcOH, RT | 48 | Selective bromination at 4-position |
| Diels-Alder reaction | Heating with 1,4-dihydro-1,4-epoxynaphthalene, 220 °C, 20 h | 80 | Endo/exo mixture of adducts |
| Acid-catalyzed oxidation | Reflux in Ac2O with conc. HCl | Not specified | Formation of ketone bicyclic compound |
Analytical Characterization Supporting Preparation
- The intermediates and final products are characterized by ^1H and ^13C NMR spectroscopy, confirming the substitution pattern and ring structure.
- Mass spectrometry (MS) and UV-visible spectroscopy are used to verify molecular weight and conjugation.
- Purity is typically confirmed by chromatographic methods such as HPLC or TLC during the purification steps.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ketone group.
Reduction Reactions: The ketone group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzocyclobutene derivatives, while oxidation and reduction reactions can produce ketones, alcohols, or other functionalized compounds.
Scientific Research Applications
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various chemical transformations, including cycloaddition reactions and polymerization processes . The compound’s unique structure allows it to participate in specific binding interactions with enzymes and other biological molecules, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key analogs include derivatives with substituents at different positions (3-, 4-, 5-, or 8-positions) or alternative functional groups (e.g., methoxy, hydroxy, trifluoromethoxy).
Table 1: Structural and Physical Properties of Selected Analogs
Spectroscopic and Crystallographic Insights
- 4-Methoxy Derivative : X-ray crystallography confirms near-perpendicular alignment of the methoxy group with the benzene ring, reducing steric strain .
- 8-Hydroxy-8-methyl Derivative : Intramolecular hydrogen bonding between the hydroxy and ketone groups stabilizes the crystal lattice .
- Brominated Analogs : Distinctive $^1$H NMR shifts (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) differentiate 4- and 5-bromo isomers .
Commercial Availability and Handling
- 4-Bromo and 5-Bromo Derivatives : Available from Enamine Ltd and BLD Pharmatech Ltd. with >95% purity .
Biological Activity
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS Number: 407610-91-7) is an organic compound characterized by its unique bicyclic structure and the presence of a bromine atom. This compound has garnered attention in various fields of research due to its potential biological activities, including antibacterial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C8H5BrO
- Molecular Weight : 197.0287 g/mol
- Monoisotopic Mass : 195.95238 Da
- InChIKey : SIBAIBBXJAOUAE-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its interactions with various biological targets.
Antibacterial Activity
Research indicates that derivatives of bicyclic compounds similar to this compound exhibit promising antibacterial properties. For instance:
- Study Findings : A study demonstrated that certain brominated bicyclic compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Case Study : In vitro studies revealed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells .
Comparison of Biological Activities
| Compound | Antibacterial Activity | Anticancer Activity | References |
|---|---|---|---|
| This compound | Moderate | High | |
| Related Bicyclic Derivative 1 | High | Moderate | |
| Related Bicyclic Derivative 2 | Low | High |
The biological activity of this compound is hypothesized to involve:
Q & A
Basic Research Question
- NMR : and NMR identify the bicyclic framework and bromine’s deshielding effects (e.g., C-Br coupling in ).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₅BrO).
- IR : Stretching frequencies (~1700 cm⁻¹ for ketone, ~600 cm⁻¹ for C-Br) validate functional groups .
- X-ray crystallography : Resolves bromine’s position and molecular geometry .
What are the key reactions of this compound, and how do they differ from non-brominated analogs?
Advanced Research Question
- Nucleophilic substitution : Bromine undergoes SNAr reactions with amines or thiols, unlike methoxy or carbonyl analogs .
- Reduction : Catalytic hydrogenation selectively reduces the triene system, retaining the ketone, while non-brominated analogs may fully saturate .
- Oxidation : The ketone resists further oxidation, but bromine stabilizes radical intermediates in side-chain modifications .
How is this compound utilized as a building block in medicinal chemistry?
Basic Research Question
It serves as a scaffold for drug candidates:
- Pharmacophore modification : Bromine enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Fragment-based design : Coupling with aryl boronic acids generates bioactive derivatives (e.g., antitumor agents via Pd-catalyzed cross-coupling) .
- Prodrug synthesis : The ketone is reduced to secondary alcohols for prodrug activation .
How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Advanced Research Question
Discrepancies often arise from polymorphic forms or impurities. Strategies include:
- Recrystallization : Use acetonitrile/water to isolate pure crystals .
- Dynamic NMR : Detects conformational isomers affecting melting points .
- Collaborative validation : Cross-reference data with repositories like PubChem (InChIKey: XGKHXPZXSOYXGP-UHFFFAOYSA-N for analogs) .
What computational models explain the electronic effects of bromine substitution on the bicyclic framework?
Advanced Research Question
DFT calculations reveal:
- Electrostatic potential maps : Bromine creates a localized electron-deficient region, enhancing electrophilic reactivity.
- Frontier molecular orbitals (FMOs) : Lower LUMO energy (-1.8 eV vs. -1.3 eV for methoxy analogs) facilitates nucleophilic attacks .
What safety protocols are critical when handling this compound in large-scale synthesis?
Basic Research Question
- Ventilation : Required due to volatile byproducts (e.g., HF in cyclization steps) .
- PPE : Acid-resistant gloves and face shields when using corrosive reagents (e.g., Tf₂O, HF) .
- Waste disposal : Neutralize acidic residues before disposal .
How does the bromo substituent affect the compound’s physical properties compared to methoxy or nitro analogs?
Basic Research Question
| Property | 4-Bromo Derivative | 5-Methoxy Analog | 3-Nitro Analog |
|---|---|---|---|
| Melting Point | ~55°C | ~80°C | ~120°C |
| Solubility | Low in H₂O, high in DCM | Moderate in EtOAc | Low in non-polar solvents |
| Reactivity | Electrophilic substitution | Nucleophilic substitution | Radical reactions |
What strategies improve the enantiomeric purity of derivatives synthesized from this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
